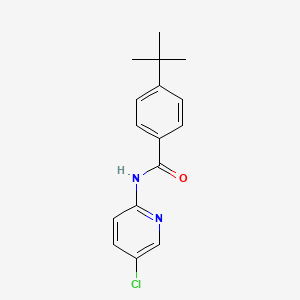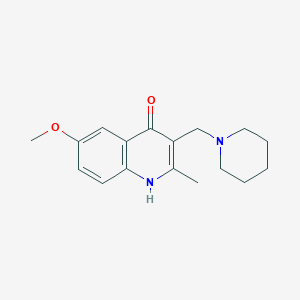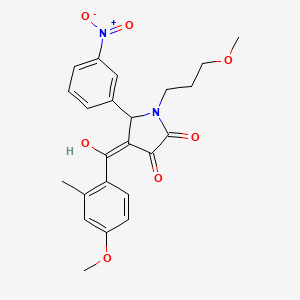![molecular formula C17H22N4O2 B5415839 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)
2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for research and development.
作用機序
The exact mechanism of action of 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and physiological effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective effects: Studies have shown that this compound can protect against neuronal damage and improve cognitive function.
3. Vasodilatory effects: This compound has been shown to improve blood flow and reduce blood pressure, making it a potential candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine in lab experiments include its high degree of purity, potent biochemical and physiological effects, and its potential applications in various fields of science. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine. Some of the most promising areas of research include:
1. Development of new cancer treatments: Further research is needed to determine the full potential of this compound as a cancer treatment.
2. Neurological disorders: Studies have shown that this compound has neuroprotective effects and can improve cognitive function, making it a potential candidate for the treatment of neurological disorders.
3. Cardiovascular diseases: Further research is needed to determine the full potential of this compound as a treatment for cardiovascular diseases.
4. Drug delivery systems: Studies have shown that this compound can be used as a carrier for drug delivery systems, making it a potential candidate for the development of new drug delivery methods.
In conclusion, this compound is a promising compound with potential applications in various fields of science. Further research is needed to determine the full potential of this compound and to develop new treatments and drug delivery systems based on its unique properties.
合成法
The synthesis of 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine involves the reaction between 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride and 2-(2-methoxyethyl)piperidine in the presence of a base. The resulting compound is a white crystalline solid with a high degree of purity.
科学的研究の応用
2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine has been extensively studied for its potential applications in various fields of science. Some of the most promising areas of research include:
1. Cancer research: Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
2. Neuroscience: this compound has been shown to have neuroprotective effects and can improve cognitive function.
3. Cardiovascular research: This compound has been shown to have vasodilatory effects and can improve blood flow, making it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
[2-(2-methoxyethyl)piperidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-11-9-16-4-2-3-10-21(16)17(22)14-5-7-15(8-6-14)20-12-18-19-13-20/h5-8,12-13,16H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTOZDZRCXLOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCN1C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)
![2-(2-methoxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5415809.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)

